molecular formula C6H9N3O2 B13787805 6-Amino-5-(2-hydroxyethyl)pyrimidin-2(1H)-one CAS No. 89711-99-9

6-Amino-5-(2-hydroxyethyl)pyrimidin-2(1H)-one

Cat. No.: B13787805
CAS No.: 89711-99-9
M. Wt: 155.15 g/mol
InChI Key: NOYYUQCJSFZZIM-UHFFFAOYSA-N
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Description

6-Amino-5-(2-hydroxyethyl)pyrimidin-2(1H)-one is a pyrimidine derivative with significant importance in various scientific fields This compound is characterized by its pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-5-(2-hydroxyethyl)pyrimidin-2(1H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing amino and hydroxyethyl groups. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-5-(2-hydroxyethyl)pyrimidin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

Scientific Research Applications

6-Amino-5-(2-hydroxyethyl)pyrimidin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 6-Amino-5-(2-hydroxyethyl)pyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. The amino and hydroxyethyl groups play crucial roles in binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

  • 6-Amino-5-(2,2-diethoxyethyl)-4-hydroxy pyrimidine
  • 6-Amino-5-(2-hydroxypropyl)pyrimidin-2(1H)-one

Comparison: Compared to similar compounds, 6-Amino-5-(2-hydroxyethyl)pyrimidin-2(1H)-one is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxyethyl group, in particular, enhances its solubility and potential interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

89711-99-9

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

6-amino-5-(2-hydroxyethyl)-1H-pyrimidin-2-one

InChI

InChI=1S/C6H9N3O2/c7-5-4(1-2-10)3-8-6(11)9-5/h3,10H,1-2H2,(H3,7,8,9,11)

InChI Key

NOYYUQCJSFZZIM-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=O)NC(=C1CCO)N

Origin of Product

United States

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